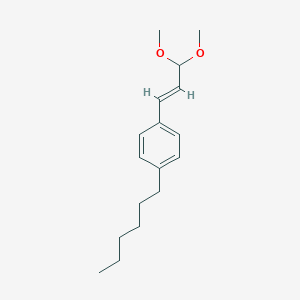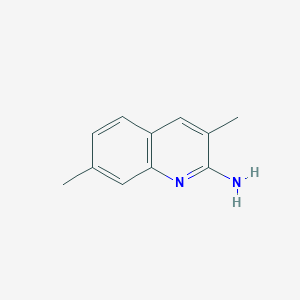
tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
tert-Butylation: The synthesis of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate typically begins with the tert-butylation of a suitable precursor. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydroxide.
Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be done using carbamoyl chloride or a similar reagent under controlled conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the piperazine ring. This can be achieved using a variety of cyclization agents and conditions, depending on the specific precursor used.
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: The tert-butyl group is often used as a protecting group in organic synthesis to protect functional groups during multi-step reactions.
Catalysis: The compound can be used in catalytic processes, particularly in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl esters: Widely used in organic synthesis as protecting groups.
tert-Butyl alcohol: Commonly used as a solvent and reagent in organic synthesis.
Uniqueness: tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a piperazine ring. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C10H19N3O3 |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m1/s1 |
InChI-Schlüssel |
UVEICGPURAVJRL-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


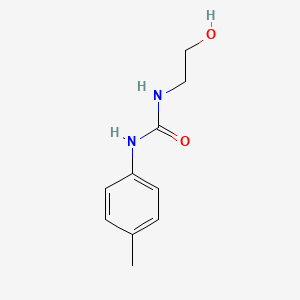

![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

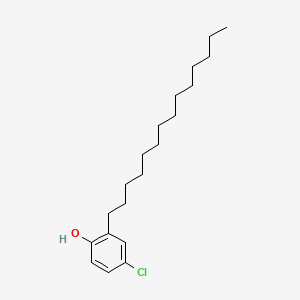
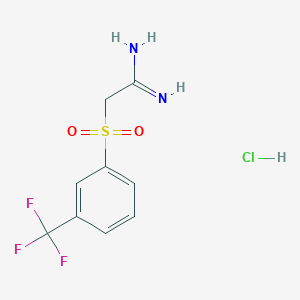

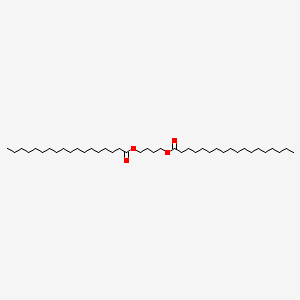
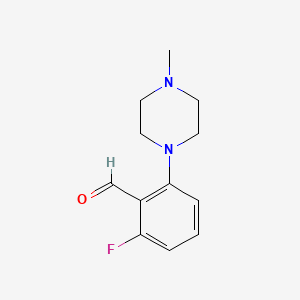
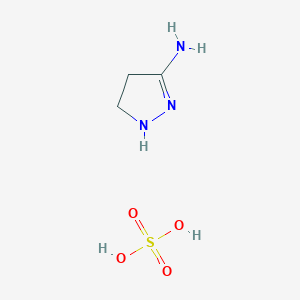

![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
